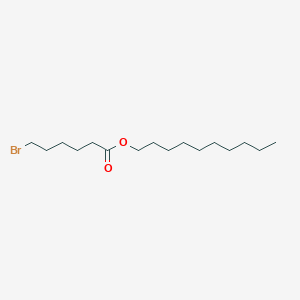

Decyl 6-bromohexanoate

CAS No.:

Cat. No.: VC18774544

Molecular Formula: C16H31BrO2

Molecular Weight: 335.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31BrO2 |

|---|---|

| Molecular Weight | 335.32 g/mol |

| IUPAC Name | decyl 6-bromohexanoate |

| Standard InChI | InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-12-15-19-16(18)13-10-9-11-14-17/h2-15H2,1H3 |

| Standard InChI Key | SXERZYSIDOBYEU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCOC(=O)CCCCCBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Structure

The molecular formula of decyl 6-bromohexanoate is C₁₆H₃₁BrO₂, with a molecular weight of 335.28 g/mol. Its structure features:

-

A 6-bromohexanoyl group (BrCH₂(CH₂)₄COO-)

-

A decyl chain (C₁₀H₂₁) esterified to the carboxylate group.

Table 1: Predicted Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~650 cm⁻¹ (C-Br stretch) .

-

NMR: δ 0.88 ppm (decyl CH₃), δ 1.2–1.6 ppm (methylene protons), δ 3.4 ppm (BrCH₂), δ 4.1 ppm (ester OCH₂) .

Synthesis Methods

Esterification of 6-Bromohexanoic Acid

The most straightforward route involves acid-catalyzed esterification:

Reaction:

6-Bromohexanoic acid + Decyl alcohol → Decyl 6-bromohexanoate + H₂O

Conditions:

Table 2: Optimization Parameters for Synthesis

Alternative Routes

-

Transesterification: Ethyl 6-bromohexanoate can react with decyl alcohol under basic conditions (e.g., K₂CO₃) .

-

Schotten-Baumann Reaction: Acyl chloride of 6-bromohexanoic acid + Decyl alcohol .

Applications and Functional Utility

Organic Synthesis Intermediate

Decyl 6-bromohexanoate serves as a precursor for:

-

N-Acylsulfonamides: Reacts with sulfonamides to form bioactive derivatives .

-

Wittig Reactions: The bromo group enables alkylation, forming alkenes .

Transdermal Permeation Enhancer

Decyl esters of hexanoic acid analogs (e.g., decyl 6-(pyrrolidin-1-yl)hexanoate) exhibit significant enhancement of drug permeation through the skin (enhancement ratio = 30) . The bromo substituent may further modulate lipid bilayer interactions.

Lipid-Based Drug Delivery Systems

Cationic lipid formulations often incorporate bromoesters to improve nucleic acid encapsulation and cellular uptake . Decyl 6-bromohexanoate could act as a structural lipid in such systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume